molecular formula C14H18FNO3 B1389213 Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate CAS No. 1217837-79-0

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Cat. No.: B1389213
CAS No.: 1217837-79-0
M. Wt: 267.3 g/mol
InChI Key: UVVRMTQZVHWOSN-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the hydroxymethyl group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce different functional groups to the fluorophenyl ring.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
  • Methyl 5-(4-bromophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
  • Methyl 5-(4-methylphenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-3-5-11(15)6-4-9/h3-6,10,12,16-17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVRMTQZVHWOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CC=C(C=C2)F)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 2
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 3
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 4
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 5
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

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